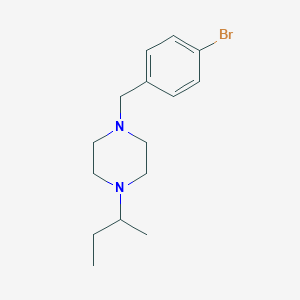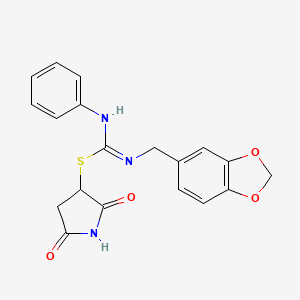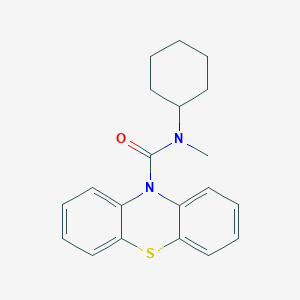![molecular formula C17H20N2O3S2 B5119610 N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B5119610.png)
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~2~-(methylsulfonyl)-N~2~-phenyl-N~1~-[2-(phenylthio)ethyl]glycinamide, commonly known as MPPG, is a novel compound that has been synthesized and studied for its potential applications in scientific research. MPPG is a glycine derivative that has shown promising results in various studies related to neuroscience and pain management.
作用機序
MPPG exerts its effects by inhibiting the activity of group II and III mGluRs in the brain. These receptors are G protein-coupled receptors that are involved in the regulation of neurotransmitter release and synaptic plasticity. Inhibition of these receptors by MPPG leads to a decrease in glutamate release, which in turn leads to a decrease in neuronal excitability. This mechanism of action has been shown to have potential therapeutic effects in various neurological disorders.
Biochemical and Physiological Effects:
MPPG has been shown to have various biochemical and physiological effects. Inhibition of group II and III mGluRs by MPPG leads to a decrease in glutamate release, which in turn leads to a decrease in neuronal excitability. This has been shown to have potential therapeutic effects in various neurological disorders. MPPG has also been shown to have analgesic effects in animal models of pain. This is thought to be due to the inhibition of group II and III mGluRs in the spinal cord, which leads to a decrease in pain transmission.
実験室実験の利点と制限
MPPG has several advantages for lab experiments. It is a highly specific inhibitor of group II and III mGluRs, which makes it a valuable tool for studying the role of these receptors in various biological processes. MPPG is also relatively stable and can be stored for long periods of time. However, MPPG has some limitations for lab experiments. It is a complex compound that requires expertise in organic chemistry for synthesis. It is also relatively expensive compared to other compounds that are used for similar purposes.
将来の方向性
There are several future directions for further research on MPPG. One area of research is the potential therapeutic applications of MPPG in various neurological disorders. Further studies are needed to determine the efficacy and safety of MPPG in humans. Another area of research is the role of group II and III mGluRs in various biological processes. MPPG can be a valuable tool for studying the role of these receptors in various biological processes. Further studies are also needed to optimize the synthesis method of MPPG and to develop more cost-effective methods for its production.
合成法
MPPG can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of N-phenylglycine with thionyl chloride to form N-phenylglycinyl chloride. This intermediate is then reacted with 2-phenylthioethylamine to form N-phenyl-N-(2-phenylthioethyl)glycinamide. The final step involves the reaction of this intermediate with methylsulfonyl chloride to form MPPG. The synthesis method of MPPG is complex and requires expertise in organic chemistry.
科学的研究の応用
MPPG has been studied for its potential applications in various scientific research fields. One of the most promising applications of MPPG is in the field of neuroscience. MPPG has been shown to inhibit the activity of group II and III metabotropic glutamate receptors (mGluRs) in the brain. These receptors are involved in the regulation of neurotransmitter release and synaptic plasticity. Inhibition of these receptors by MPPG has been shown to have potential therapeutic effects in various neurological disorders such as epilepsy, Parkinson's disease, and schizophrenia.
特性
IUPAC Name |
2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3S2/c1-24(21,22)19(15-8-4-2-5-9-15)14-17(20)18-12-13-23-16-10-6-3-7-11-16/h2-11H,12-14H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAHXJYGNOOBKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NCCSC1=CC=CC=C1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(N-methylsulfonylanilino)-N-(2-phenylsulfanylethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-N-({[2-chloro-5-(trifluoromethyl)phenyl]amino}carbonothioyl)-4-ethoxybenzamide](/img/structure/B5119532.png)

![2-[(4-benzyl-1-piperazinyl)methyl]-N-(4-pyrimidinylmethyl)-1,3-oxazole-4-carboxamide](/img/structure/B5119550.png)
![methyl 2-(1-acetyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-17-yl)benzoate](/img/structure/B5119551.png)
![N-allyl-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B5119562.png)
![2-({2-[(5-nitro-8-quinolinyl)amino]ethyl}amino)ethanol](/img/structure/B5119570.png)
![17-(1-adamantyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5119577.png)
![N-[2-(hydroxymethyl)phenyl]-3-nitrobenzenesulfonamide](/img/structure/B5119582.png)
![3-[1-(2-butynoyl)-4-piperidinyl]-N-(2-methoxyethyl)propanamide](/img/structure/B5119586.png)
![ethyl 4-{[2-(4-morpholinyl)ethyl]amino}-1-piperidinecarboxylate](/img/structure/B5119587.png)

![5-{5-chloro-2-[2-(2,5-dimethylphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5119605.png)
![3,4,5-trimethoxy-N-[4-(5-methyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B5119611.png)
